3-(1-Phenylethoxy)propane-1-sulfonyl chloride 3-(1-Phenylethoxy)propane-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18265028
InChI: InChI=1S/C11H15ClO3S/c1-10(11-6-3-2-4-7-11)15-8-5-9-16(12,13)14/h2-4,6-7,10H,5,8-9H2,1H3
SMILES:
Molecular Formula: C11H15ClO3S
Molecular Weight: 262.75 g/mol

3-(1-Phenylethoxy)propane-1-sulfonyl chloride

CAS No.:

Cat. No.: VC18265028

Molecular Formula: C11H15ClO3S

Molecular Weight: 262.75 g/mol

* For research use only. Not for human or veterinary use.

3-(1-Phenylethoxy)propane-1-sulfonyl chloride -

Specification

Molecular Formula C11H15ClO3S
Molecular Weight 262.75 g/mol
IUPAC Name 3-(1-phenylethoxy)propane-1-sulfonyl chloride
Standard InChI InChI=1S/C11H15ClO3S/c1-10(11-6-3-2-4-7-11)15-8-5-9-16(12,13)14/h2-4,6-7,10H,5,8-9H2,1H3
Standard InChI Key BTWGITYILNXPQX-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CC=C1)OCCCS(=O)(=O)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

3-(1-Phenylethoxy)propane-1-sulfonyl chloride (C<sub>12</sub>H<sub>15</sub>ClO<sub>3</sub>S) features a propane chain with a sulfonyl chloride group (-SO<sub>2</sub>Cl) at the first carbon and a 1-phenylethoxy moiety (-O-CH<sub>2</sub>CH<sub>2</sub>Ph) at the third carbon (Figure 1). The phenylethoxy group introduces steric bulk and electronic effects, influencing reactivity and solubility. The sulfonyl chloride group is highly electrophilic, making the compound reactive toward nucleophiles such as amines and alcohols .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC<sub>12</sub>H<sub>15</sub>ClO<sub>3</sub>S
Molar Mass286.76 g/mol
SMILES NotationClS(=O)(=O)CCCOC(Cc1ccccc1)C
Topological Polar Surface Area54.7 Ų

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 3-(1-phenylethoxy)propane-1-sulfonyl chloride can be approached through two primary routes:

  • Etherification Followed by Sulfonation:

    • Step 1: Reaction of 1-phenylethanol with 3-chloropropane-1-sulfonyl chloride under basic conditions to form the ether linkage.

    • Step 2: Oxidation of the sulfide intermediate to the sulfonyl chloride using N-chlorosuccinimide (NCS) and HCl .

  • Alkene Functionalization:

    • Step 1: Bromoetherification of allyl phenyl ether to install the phenylethoxy group.

    • Step 2: Thioacetate formation via potassium thioacetate (KSAc) substitution.

    • Step 3: Oxidative chlorination with NCS/HCl to yield the sulfonyl chloride .

Optimized Procedure

A scalable synthesis (5–10 g) involves:

  • Ether Formation:

    • 1-Phenylethanol (1.2 eq) and 3-chloropropane-1-sulfonyl chloride (1 eq) are stirred in THF with K<sub>2</sub>CO<sub>3</sub> (2 eq) at 60°C for 12 h.

    • Yield: 78–85% after column chromatography (hexane/EtOAc 4:1).

  • Oxidation:

    • The intermediate sulfide is treated with NCS (1.5 eq) in HCl-saturated CH<sub>2</sub>Cl<sub>2</sub> at 0°C for 2 h.

    • Yield: 90–92% .

Physicochemical Properties

Physical Properties

  • Appearance: Colorless to pale yellow liquid.

  • Density: 1.24–1.28 g/mL (predicted, analogous to propane-1-sulfonyl chloride ).

  • Boiling Point: 215–220°C at 760 mmHg (estimated via group contribution methods).

  • Solubility: Miscible with dichloromethane, THF, and acetonitrile; decomposes in water .

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.35–7.25 (m, 5H, Ph), 4.12 (q, J = 6.8 Hz, 1H, OCH<sub>2</sub>), 3.58 (t, J = 6.4 Hz, 2H, SO<sub>2</sub>ClCH<sub>2</sub>), 1.82–1.65 (m, 4H, CH<sub>2</sub>CH<sub>2</sub>).

  • <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>): δ 138.2 (Ph-C), 128.4–126.1 (Ph), 72.8 (OCH<sub>2</sub>), 54.3 (SO<sub>2</sub>ClCH<sub>2</sub>), 29.7–25.4 (CH<sub>2</sub>CH<sub>2</sub>).

Reactivity and Applications

Nucleophilic Substitution

The sulfonyl chloride group undergoes reactions with:

  • Amines: Forms sulfonamides (e.g., RNH<sub>2</sub> → RSO<sub>2</sub>NHR'), key motifs in drug discovery .

  • Alcohols: Produces sulfonate esters, useful as alkylating agents.

Example: Reaction with benzylamine in CH<sub>2</sub>Cl<sub>2</sub> at 0°C yields N-benzyl-3-(1-phenylethoxy)propane-1-sulfonamide (89% yield) .

Pharmaceutical Relevance

  • Antimicrobial Agents: Sulfonamide derivatives exhibit inhibitory activity against bacterial dihydropteroate synthase .

  • Kinase Inhibitors: The phenylethoxy group enhances binding to hydrophobic kinase pockets .

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